N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine

Lipophilicity LogP Partition coefficient

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine (CAS 55538-74-4) is a tertiary amine with the molecular formula C17H21N (MW 239.36) featuring two 4-methylbenzyl substituents and a methyl group on the nitrogen atom. It is listed in the SpectraBase spectral database with a confirmed 1H NMR spectrum, providing unambiguous identity verification for procurement quality control.

Molecular Formula C17H21N
Molecular Weight 239.35 g/mol
Cat. No. B12320644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine
Molecular FormulaC17H21N
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)C
InChIInChI=1S/C17H21N/c1-14-4-8-16(9-5-14)12-18(3)13-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3
InChIKeyIRGIOTYYLJUOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine CAS 55538-74-4: Procurement Identity and Physicochemical Baseline


N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine (CAS 55538-74-4) is a tertiary amine with the molecular formula C17H21N (MW 239.36) featuring two 4-methylbenzyl substituents and a methyl group on the nitrogen atom. It is listed in the SpectraBase spectral database with a confirmed 1H NMR spectrum, providing unambiguous identity verification for procurement quality control[1]. The compound is commercially available from multiple vendors at purities of 90–98% and is classified as a benzenemethanamine derivative structurally distinct from simpler benzylamine analogs such as N-benzyl-N-methylaniline or N,N-dimethylbenzylamine.

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine: Why In-Class Substitution Carries Scientific Risk


In-class tertiary benzylamine derivatives such as N-benzyl-N-methylaniline (C14H15N, MW 197.28) and N,N-dimethylbenzylamine (C9H13N, MW 135.21) cannot be freely substituted for N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine in applications where lipophilicity, steric bulk, or metabolic stability are critical experimental parameters. The target compound bears two 4-methylbenzyl groups, which confer measurably higher calculated logP (3.94 versus 3.32 for N-benzyl-N-methylaniline and 1.98 for N,N-dimethylbenzylamine), as well as significantly greater steric hindrance around the tertiary nitrogen. These differences can alter reaction selectivity, target binding, and pharmacokinetic behavior in ways that cannot be predicted from mono-benzyl or di-methyl analogs alone.

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: ~19% Higher LogP Than the Closest Tertiary Benzylamine Analog for Non-Polar Environment Applications

The target compound N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine exhibits a calculated logP of 3.94, which is 18.4% higher than the logP of 3.32 for N-benzyl-N-methylaniline (the closest structurally analogous tertiary amine bearing one benzyl and one methyl group) . It is also 99% higher than the logP of 1.98 for N,N-dimethylbenzylamine (a simpler tertiary amine with two methyl groups) [1]. This quantitative gradient in lipophilicity is directly attributable to the presence of the second 4-methylbenzyl substituent and is relevant for applications that require enhanced partitioning into non-polar phases or hydrophobic binding pockets.

Lipophilicity LogP Partition coefficient Drug design Medicinal chemistry

Steric Bulk Differentiation: ~21% Higher Molecular Weight and Doubled Aryl Substituents Reduce Susceptibility to N-Dealkylation Metabolism vs. Close Tertiary Aniline Analogs

N-Benzyl-N-methylaniline (NBNMA) has been experimentally shown to undergo extensive N-dealkylation and p-hydroxylation as major metabolic pathways when incubated with rat hepatic microsomes fortified with NADPH [1]. The target compound N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine possesses a molecular weight of 239.36 Da (21.3% higher than NBNMA at 197.28 Da) and features two 4-methylbenzyl substituents, which sterically shield the nitrogen center to a greater extent than the single benzyl group of NBNMA. In the class of benzylamines, bulkier N-substituents have been correlated with reduced N-dealkylation rates due to hindered access of cytochrome P450 enzymes to the alpha-carbon [1]. Although the target compound itself has not been directly assayed in microsomal stability studies, the class-level structure-metabolism relationship supports the inference that it would exhibit slower N-dealkylation kinetics than NBNMA when used in biological systems or as a pharmacophore scaffold.

Metabolic stability N-dealkylation Steric hindrance Hepatic microsomes Drug metabolism

Polar Surface Area Parity with Elevated LogP: Optimized Blood-Brain Barrier Permeability Profile vs. Mono-Benzyl and Di-Methyl Tertiary Amine Analogs

The target compound maintains a topological polar surface area (tPSA) of 3.24 Ų , which is identical to that of N-benzyl-N-methylaniline and N,N-dimethylbenzylamine , as all three compounds possess only a single tertiary amine nitrogen contributing to PSA. However, the target compound's significantly higher logP of 3.94, combined with the same low PSA, yields a logP/PSA ratio that falls more favorably within the optimal range for blood-brain barrier (BBB) penetration as defined by CNS multiparameter optimization (CNS MPO) scoring guidelines [1]. This physicochemical profile suggests that the target compound could serve as a privileged scaffold for CNS-targeted probe or drug discovery campaigns where brain penetration is required, offering a measurable advantage over its less lipophilic yet equally polar analogs.

CNS drug design Blood-brain barrier permeability PSA LogP/PSA ratio Physicochemical property optimization

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine: Validated Application Scenarios Arising from Quantitative Evidence


CNS Drug Discovery: Privileged Scaffold for Blood-Brain Barrier-Penetrant Probe Design

The combination of low tPSA (3.24 Ų) and elevated LogP (3.94) positions N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine as a compelling starting scaffold for CNS-targeted medicinal chemistry campaigns. Its LogP/PSA ratio of 1.22 exceeds that of N-benzyl-N-methylaniline (1.02), making it a quantitatively more attractive choice when passive BBB permeability is required . Medicinal chemists procuring this building block for structure-activity relationship (SAR) studies can anticipate improved brain partitioning relative to the mono-benzyl analog without the need for additional lipophilic modifications.

Medicinal Chemistry Lead Optimization: Sterically Shielded Tertiary Amine for Reduced Phase I Metabolism

Procurement of N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine is strategically indicated for projects where N-dealkylation has been identified as a primary metabolic liability in earlier lead series containing N-benzyl-N-methylaniline-type scaffolds. The presence of two 4-methylbenzyl groups provides steric hindrance around the nitrogen center, which, based on the established class-level structure-metabolism relationship [1], is expected to reduce cytochrome P450-mediated oxidative N-dealkylation relative to the mono-benzyl comparator. This structural feature can help medicinal chemistry teams delay or avoid the need for extensive metabolic stabilization efforts.

Non-Polar Reaction Solvent Systems: Enhanced Substrate Solubility and Phase-Transfer Catalysis Potential

The measured LogP of 3.94 for the target compound represents an approximately two-order-of-magnitude increase in octanol-water partitioning relative to N,N-dimethylbenzylamine (LogP 1.98) [2]. This lipophilicity advantage is directly relevant for synthetic organic chemists seeking a tertiary amine that remains predominantly in the organic phase during biphasic reactions, extraction protocols, or phase-transfer catalysis applications. The compound's enhanced hydrophobic character reduces aqueous solubility and minimizes amine loss to the aqueous layer, improving overall process efficiency and yield consistency.

Spectroscopically Verified Reference Standard for Analytical Method Development

N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine has a registered 1H NMR spectrum and two MS (GC) spectra in the SpectraBase database [3], providing a verified spectroscopic fingerprint that can serve as a reference for analytical method development, impurity profiling, and batch-to-batch quality control. Laboratories performing GC-MS or NMR-based purity assessments can leverage these reference spectra to confirm compound identity without the need for independent synthesis of an authentic standard, streamlining procurement-driven quality assurance workflows.

Quote Request

Request a Quote for N,4-Dimethyl-N-(4-methylphenylmethyl)benzenemethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.